N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide
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Overview
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide is a synthetic organic compound that belongs to the class of triazolopyrazine derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a candidate for anti-cancer and anti-inflammatory therapies. Its unique structure, which includes a triazolopyrazine core, contributes to its biological activity and makes it a subject of ongoing research.
Mechanism of Action
Target of Action
The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This compound has shown excellent kinase inhibitory activities . Molecular docking and molecular dynamics simulation indicated that this compound could bind to c-Met and VEGFR-2 protein, which was similar to that of foretinib .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 pathways. By inhibiting these kinases, it disrupts the signaling pathways that lead to cell proliferation and angiogenesis . This results in the inhibition of the growth of cancer cells .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Biochemical Analysis
Biochemical Properties
These interactions can be attributed to the presence of the triazole nucleus, which is a central structural component in a number of drug classes .
Cellular Effects
Some triazolopyrazine derivatives have shown inhibitory activities towards certain kinases and antiproliferative activities against various cell lines . For instance, a triazolopyrazine derivative inhibited the growth of A549 cells in a dose-dependent manner and induced late apoptosis .
Molecular Mechanism
It is known that triazolopyrazines can bind to certain proteins, which could potentially influence their function . For example, a triazolopyrazine derivative was found to bind to c-Met and VEGFR-2 proteins, inhibiting their function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: The initial step involves the cyclization of appropriate precursors to form the triazolopyrazine ring. This can be achieved through the reaction of hydrazine derivatives with pyrazine carboxylic acids under acidic or basic conditions.
Amidation: The final step involves the coupling of the hydroxylated triazolopyrazine with 2-phenylpropanoyl chloride in the presence of a base like triethylamine to form the desired amide.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This typically involves:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are carefully controlled to maximize yield.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: HNO3, Br2, Cl2
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide
- Triazolo[4,3-b]pyridazine derivatives
Uniqueness
Compared to similar compounds, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylpropanamide is unique due to its specific substitution pattern and the presence of the phenylpropanamide moiety, which enhances its biological activity and specificity towards certain kinases .
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10(11-5-3-2-4-6-11)14(21)17-9-12-18-19-13-15(22)16-7-8-20(12)13/h2-8,10H,9H2,1H3,(H,16,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGPDUZTXKAJQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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